molecular formula C19H22N4O2 B11125628 N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide

N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide

Cat. No.: B11125628
M. Wt: 338.4 g/mol
InChI Key: HXMYDKZPVRDYBW-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a benzyl group, and a pyrazinecarboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-benzylpiperidine with ethyl chloroacetate to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product. The reaction conditions typically include the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine moieties, using reagents like alkyl halides or acyl chlorides, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and pyrazine derivatives.

Scientific Research Applications

N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: In the industrial sector, it is utilized in the development of new materials and chemical processes, contributing to advancements in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide can be compared with other similar compounds, such as:

    1-Benzyl-4-piperidone: This compound shares the piperidine and benzyl moieties but lacks the pyrazinecarboxamide group, making it less versatile in certain applications.

    2-Benzylpiperidine: Similar in structure but with different pharmacological properties, highlighting the importance of the pyrazinecarboxamide moiety in this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N4O2/c24-18(14-22-19(25)17-13-20-8-9-21-17)23-10-6-16(7-11-23)12-15-4-2-1-3-5-15/h1-5,8-9,13,16H,6-7,10-12,14H2,(H,22,25)

InChI Key

HXMYDKZPVRDYBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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